Moclobemide

Descripción general

Descripción

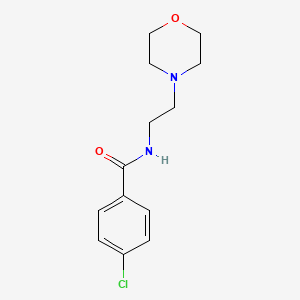

La moclobemida es un inhibidor reversible de la monoaminooxidasa A (RIMA) que se utiliza principalmente para tratar el trastorno depresivo mayor y la ansiedad social . Es un derivado de la benzamida con la fórmula química C13H17ClN2O2 . A diferencia de los inhibidores de la monoaminooxidasa más antiguos, la moclobemida inhibe selectivamente la monoaminooxidasa A sin causar restricciones dietéticas significativas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La moclobemida se puede sintetizar a través de varios métodos. Un método común implica la reacción de 2-aminoetil disulfato con cloruro de p-clorobenzoilo para formar 2-p-clorobenceno formamido éster sulfúrico ácido sal sódica. Este intermedio se hace reaccionar luego con morfolina para producir moclobemida . Otro método implica el uso de acrilamida y morfolina como materias primas para sintetizar clorhidrato de 4-(2-amino)etilmorfolina, que luego se hace reaccionar con anhídrido de formiato de etilo de ácido clorodracílico para generar moclobemida .

Métodos de producción industrial: La producción industrial de moclobemida generalmente sigue las rutas sintéticas mencionadas anteriormente, con optimizaciones para la producción a gran escala. El proceso implica mantener condiciones de reacción específicas, como temperatura y presión, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La moclobemida experimenta varias reacciones químicas, que incluyen:

Oxidación: La moclobemida se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la moclobemida.

Sustitución: Las reacciones de sustitución pueden ocurrir en la parte de la benzamida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados de la moclobemida, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Moclobemide selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism underpins its antidepressant effects. Unlike irreversible MAO inhibitors, this compound has a favorable safety profile, with minimal dietary restrictions related to tyramine intake, thus reducing the risk of hypertensive crises commonly associated with older MAO inhibitors .

Therapeutic Applications

-

Major Depressive Disorder :

- Efficacy : Clinical trials have demonstrated that this compound is more effective than placebo and comparable to tricyclic antidepressants and selective serotonin reuptake inhibitors in treating major depressive disorder .

- Dosage : The recommended dosage ranges from 300 mg to 600 mg per day, with higher doses showing increased MAO-A occupancy and potentially greater efficacy in treatment-resistant cases .

- Anxiety Disorders :

- Cognitive Impairment in Elderly Patients :

-

Comorbid Conditions :

- Multiple Sclerosis : Research indicates that this compound is well-tolerated and effective in treating depression associated with multiple sclerosis .

- Epilepsy : Recent studies suggest that this compound can enhance the effectiveness of certain antiepileptic drugs, indicating potential benefits for patients with comorbid epilepsy and depression .

Emerging Applications

- Combination Therapies :

- Repurposing for Other Disorders :

Case Studies and Clinical Evidence

- A systematic review of clinical trials involving this compound has consistently shown its effectiveness across various subtypes of depression, including dysthymia and endogenous depression, while maintaining a favorable side effect profile compared to traditional antidepressants .

- In a study assessing the impact of this compound on electroconvulsive therapy thresholds in mice, results indicated that acute administration could enhance the efficacy of certain antiepileptic drugs without significant neurotoxic effects .

Mecanismo De Acción

La moclobemida ejerce sus efectos inhibiendo selectiva y reversiblemente la monoaminooxidasa A (MAO-A). Esta inhibición disminuye el metabolismo y la destrucción de monoaminas como la serotonina, la norepinefrina y la dopamina en las sinapsis, lo que lleva a un aumento en sus niveles y alivia los síntomas depresivos . Los objetivos moleculares incluyen la enzima MAO-A, y las vías involucradas están relacionadas con la regulación de los niveles de neurotransmisores .

Compuestos similares:

- Tranilcipromina

- Fenelzina

- Clorguilina

- Selegilina

- Toloxatona

- Brofaromina

Comparación: La moclobemida es única entre los inhibidores de la monoaminooxidasa debido a su inhibición reversible y selectiva de la MAO-A, lo que da como resultado menos restricciones dietéticas y un mejor perfil de efectos secundarios en comparación con los inhibidores irreversibles más antiguos como la tranilcipromina y la fenelzina . A diferencia de la selegilina, que inhibe selectivamente la MAO-B, la moclobemida se dirige específicamente a la MAO-A, lo que la hace más efectiva para tratar los trastornos depresivos .

Comparación Con Compuestos Similares

- Tranylcypromine

- Phenelzine

- Clorgyline

- Selegiline

- Toloxatone

- Brofaromine

Comparison: Moclobemide is unique among monoamine oxidase inhibitors due to its reversible and selective inhibition of MAO-A, which results in fewer dietary restrictions and a better side effect profile compared to older, irreversible inhibitors like tranylcypromine and phenelzine . Unlike selegiline, which selectively inhibits MAO-B, this compound specifically targets MAO-A, making it more effective for treating depressive disorders .

Actividad Biológica

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) that has been primarily used in the treatment of various depressive disorders and, to a lesser extent, anxiety disorders. Its unique pharmacological profile distinguishes it from traditional antidepressants, particularly irreversible monoamine oxidase inhibitors (MAOIs). This article delves into the biological activity of this compound, presenting data from clinical studies, pharmacological evaluations, and its mechanisms of action.

This compound selectively inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for alleviating depressive symptoms. Unlike traditional MAOIs, this compound does not irreversibly bind to the enzyme, allowing for a more favorable side effect profile and reduced dietary restrictions regarding tyramine intake.

Pharmacological Profile

The pharmacokinetics of this compound reveal that it is well absorbed from the gastrointestinal tract (>95%) but experiences hepatic first-pass metabolism, resulting in a bioavailability of approximately 56% after a single dose, which increases to 90% at steady state due to saturation effects. The peak plasma concentrations occur within 0.3 to 1 hour post-administration, with a terminal half-life of about 1.6 hours .

Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | ~56% (increases to ~90% at steady state) |

| Peak Plasma Concentration | 0.3 - 1 hour |

| Half-life | ~1.6 hours |

| Protein Binding | ~50% (primarily to albumin) |

| Metabolism | Hepatic (CYP2C19 and CYP2D6) |

| Elimination | Renal |

Clinical Efficacy

This compound has been extensively evaluated in clinical trials for its efficacy in treating major depressive disorder (MDD) and other mood disorders. Meta-analyses have shown that this compound is more effective than placebo and comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in managing acute depression .

Comparative Efficacy in Depression

| Study Type | Findings |

|---|---|

| Meta-analysis | This compound > Placebo; comparable to TCAs/SSRIs |

| Controlled Trials | Effective in various depressive subtypes |

| Long-term Studies | Maintained efficacy over 6-12 months |

Side Effects Profile

This compound is generally well-tolerated compared to older antidepressants. It has a lower incidence of gastrointestinal side effects and sexual dysfunction compared to SSRIs. Notably, it does not exhibit the anticholinergic effects associated with TCAs or the hypertensive crises linked with irreversible MAOIs .

Common Side Effects

| Side Effect | Incidence |

|---|---|

| Dizziness | Moderate |

| Nausea | Moderate |

| Insomnia | Moderate |

| Sexual Dysfunction | Lower than SSRIs |

Case Studies and Clinical Trials

- Social Phobia : One controlled trial indicated this compound's efficacy in social phobia; however, subsequent studies revealed inconsistent results .

- Panic Disorder : Comparative trials demonstrated that this compound is as effective as fluoxetine or clomipramine for panic disorder treatment .

- Bipolar Depression : Research indicates that the risk of inducing mania with this compound is not higher than with other antidepressants .

Propiedades

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXISWVBGDMDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040554 | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |

| Record name | SID846440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B. | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropanol | |

CAS No. |

71320-77-9 | |

| Record name | Moclobemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71320-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moclobemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCLOBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?

A1: this compound binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]

Q2: What are the downstream effects of MAO-A inhibition by this compound?

A2: By inhibiting MAO-A, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.

Q3: How does the reversibility of this compound's binding to MAO-A affect its pharmacological profile?

A4: The reversible nature of this compound's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]

Q5: Is there any spectroscopic data available on this compound in the provided research?

A5: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions in the provided research?

A6: The provided research primarily focuses on the in vivo performance of this compound and doesn't provide details on its material compatibility or stability under various environmental conditions.

Q7: Does this compound possess catalytic properties itself?

A8: this compound itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of this compound. They do not mention specific computational chemistry studies or QSAR models.

Q9: What is known about the stability of this compound in various formulations?

A11: While the provided research doesn't directly address formulation stability, it mentions that this compound is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.

Q10: Does the research discuss SHE regulations related to this compound?

A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A13: this compound is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]

Q12: Does food intake affect the pharmacokinetics of this compound?

A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by this compound, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of this compound.

Q13: Does this compound affect the pharmacokinetics of other drugs?

A15: Yes, this compound can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []

Q14: Does this compound show dose-dependent pharmacokinetics?

A16: Studies indicate that this compound's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []

Q15: What animal models were used to study this compound's antidepressant effects?

A15: Researchers used various animal models, including:

- Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: this compound dose-dependently reversed these effects, indicating antidepressant-like activity. []

- Suppression of rapid eye movement (REM) sleep in cats: this compound selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []

- Behavioral despair test in mice: this compound reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []

Q16: What were the findings of clinical trials on this compound's efficacy in treating depression?

A16: Numerous clinical trials have demonstrated this compound's efficacy in treating various forms of depression:

- Major Depressive Disorder: this compound showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]

- Dysthymia (Chronic Depression): this compound showed significant improvement compared to placebo and was comparable to imipramine. [, ]

- Atypical Depression: this compound demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []

- Depression in Elderly Patients: this compound was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []

- Depression with Comorbid Anxiety Disorders: this compound effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []

Q17: Is there information available on this compound resistance mechanisms or cross-resistance with other antidepressants?

A17: The provided research focuses primarily on this compound's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.

Q18: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?

A18: this compound generally has a favorable safety profile compared to older antidepressants like TCAs:

- Tolerability: this compound was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]

- Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]

- Cardiovascular Safety: this compound was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]

- Hepatotoxicity: Unlike older MAO inhibitors, this compound showed a low risk of hepatotoxicity. [, ]

Q19: Does the research discuss any specific drug delivery or targeting strategies for this compound?

A19: The provided papers do not mention specific drug delivery or targeting approaches for this compound beyond its oral administration in various formulations.

Q20: Are there any biomarkers identified to predict this compound efficacy or monitor treatment response?

A20: The research papers don't identify specific biomarkers for predicting this compound efficacy or monitoring treatment response.

Q21: What analytical methods were used to measure this compound and its metabolites in biological samples?

A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify this compound and its metabolites in plasma and milk samples. [, , , ]

Q22: Does the research address the environmental impact and degradation of this compound?

A22: The research focuses primarily on the human pharmacology and clinical applications of this compound. It doesn't provide information about its environmental impact or degradation pathways.

Q23: Does the research discuss the validation parameters for the analytical methods used?

A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.

Q24: Is there information available on quality control measures for this compound during development, manufacturing, and distribution?

A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.

Q25: Does this compound induce any significant immunological responses?

A25: The research papers primarily focus on this compound's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.

Q26: Does this compound interact with any drug transporters?

A26: The research papers don't specifically mention any interactions of this compound with drug transporters.

Q27: Does this compound induce or inhibit drug-metabolizing enzymes?

A31: Research indicates that this compound is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that this compound can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.